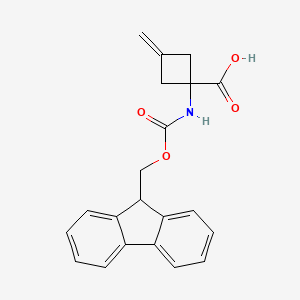

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

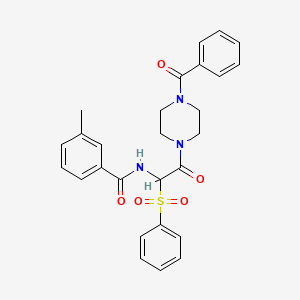

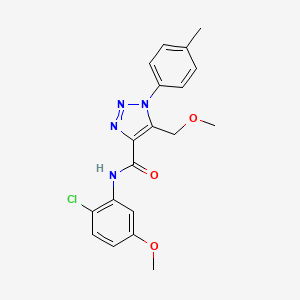

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety attached to a methoxycarbonyl group, which is further attached to an amino group. This amino group is connected to a cyclobutanecarboxylic acid moiety .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry environment at 2-8°C. Its molecular weight is 337.38 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Peptides

- A key application involves the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. The synthesis process described by Šebesta and Seebach (2003) demonstrates the diastereoselective amidomethylation leading to high yields and diastereoselectivities of >90%. This method is notable for its suitability in large-scale preparation, underscoring its utility in peptide synthesis (R. Šebesta & D. Seebach, 2003).

Self-Assembled Structures from Amino Acids

- The self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids have been explored under various conditions. Gour et al. (2021) studied compounds like Fmoc-Ala-OH, which shows flower-like self-assembled structures. This research contributes to understanding how modified amino acids can form novel self-assembled architectures, which could be manipulated for desired functions (Nidhi Gour et al., 2021).

Enzyme-Activated Surfactants for Nanotube Dispersion

- Enzymatically activated CNT surfactants based on N-fluorenyl-9-methoxycarbonyl-protected amino acids create homogeneous aqueous nanotube dispersions on-demand. This innovative application by Cousins et al. (2009) showcases the potential of these compounds in nanotechnology, particularly in creating stable dispersions of carbon nanotubes under physiological conditions (B. Cousins et al., 2009).

Fluorescent Labeling Reagents

- The compound's derivative, as part of a novel fluorophore with strong fluorescence in a wide pH range, has been applied in biomedical analysis. Hirano et al. (2004) developed a fluorescent labeling reagent for carboxylic acids, demonstrating its utility in sensitive and efficient chromatographic determination (Junzo Hirano et al., 2004).

Synthesis of Oligomers from Neuraminic Acid Analogues

- The preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids for solid-phase synthesis of oligomers showcases the versatility of this compound in synthesizing complex biomolecules. Gregar and Gervay-Hague (2004) described efficient synthesis methods for oligomers, highlighting the compound's role in advancing glycoscience (Travis Q. Gregar & J. Gervay-Hague, 2004).

Wirkmechanismus

Safety and Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylidenecyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-13-10-21(11-13,19(23)24)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,1,10-12H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKWYMSMTHXZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)